molecular formula C10H6O4 B11905813 6-Formylumbelliferone CAS No. 881-61-8

6-Formylumbelliferone

Cat. No.: B11905813
CAS No.: 881-61-8
M. Wt: 190.15 g/mol
InChI Key: YYVVBACXPUHKFH-UHFFFAOYSA-N
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Description

6-Formylumbelliferone is a derivative of umbelliferone, a naturally occurring coumarin. This compound is characterized by the presence of a formyl group at the sixth position of the umbelliferone structure. Coumarins, including umbelliferone derivatives, are known for their diverse biological activities and applications in various fields such as medicine, biology, and chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 6-formylumbelliferone is through the Duff reaction, which involves the formylation of umbelliferone. The reaction conditions typically include the use of hexamethylenetetramine and trifluoroacetic acid in a solvent such as acetic acid. The reaction is carried out at elevated temperatures to achieve the desired formylation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as recrystallization from solvents like ethanol, isopropanol, and acetonitrile are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions: 6-Formylumbelliferone undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The hydroxyl group at the seventh position can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles such as alkyl halides or acyl chlorides.

Major Products:

Mechanism of Action

The mechanism of action of 6-formylumbelliferone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    8-Formylumbelliferone: Another formylated derivative of umbelliferone, differing in the position of the formyl group.

    Umbelliferone: The parent compound, known for its wide range of biological activities.

Comparison: 6-Formylumbelliferone is unique due to its specific formylation at the sixth position, which imparts distinct chemical and biological properties. Compared to 8-formylumbelliferone, this compound has shown promising antidiabetic potential and unique enzyme inhibition profiles .

Properties

CAS No.

881-61-8

Molecular Formula

C10H6O4

Molecular Weight

190.15 g/mol

IUPAC Name

7-hydroxy-2-oxochromene-6-carbaldehyde

InChI

InChI=1S/C10H6O4/c11-5-7-3-6-1-2-10(13)14-9(6)4-8(7)12/h1-5,12H

InChI Key

YYVVBACXPUHKFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC2=CC(=C(C=C21)C=O)O

Origin of Product

United States

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